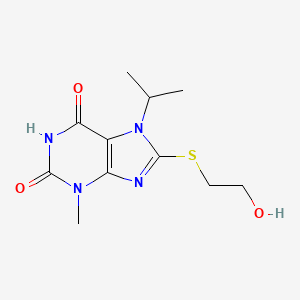

![molecular formula C12H14ClNO2S B3012858 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2034355-07-0](/img/structure/B3012858.png)

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. One such compound, 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, was synthesized through a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . This method demonstrates the potential for creating complex molecules with pyridine cores through multi-component reactions. Similarly, a series of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters were prepared from thieno[2,3-b]pyridinyl-5-carbonyl chloride, showcasing another approach to synthesizing chlorinated pyridine derivatives .

Molecular Structure Analysis

The molecular structures of synthesized pyridine derivatives are often confirmed using spectral data and crystallography. For instance, the crystal structure determination of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile derivatives was achieved using X-ray crystallography, which provided detailed information on bond lengths, valency angles, and hydrogen bonding . These structural analyses are crucial for understanding the conformation and potential reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can lead to a variety of chemical transformations. For example, the reaction of a pyridine derivative with hydrazine hydrate yielded a hydrazinocarbonyl compound . Additionally, the synthesis of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates from pyridine cores indicates a wide range of chemical reactions that these compounds can undergo, which is essential for their potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters were studied using circular dichroism (CD) spectroscopy, revealing sign inversion of Cotton effect bands, which suggests differences in conformational isomerism . Such properties are important for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Applications De Recherche Scientifique

1. Synthesis and Derivative Formation

- Thieno[3,2-b]pyridine derivatives have been synthesized for polyheterocyclic systems, offering routes to various fused systems with potential biological applications (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

- Studies show the transformation of thieno[3,2-b]pyridine to a variety of derivatives, confirming the versatility of this compound in chemical reactions (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

2. Chemical Properties and Reactions

- Investigations into the electrophilic substitution and lithiation of thieno[3,2-b]pyridine have been conducted, providing insights into its chemical properties and potential for creating diverse chemical structures (Klemm & Louris, 1984).

3. Crystal Structure Analysis

- The crystal structure of related compounds, such as 6-bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been studied, which aids in understanding the molecular geometry and interactions of thieno[3,2-c]pyridine derivatives (Kandri Rodi et al., 2013).

4. Chiroptical Properties

- The chiroptical properties of certain thieno[3,2-b]pyridine derivatives have been examined, which is important in the study of chiral molecules and their applications in stereochemistry (El-Abadelah et al., 1997).

5. Antibacterial and Antifungal Activities

- Some thieno[2,3-b]pyridines have been tested for antimicrobial activities against various microorganisms, indicating their potential use in developing new antibacterial and antifungal agents (Abdelhamid et al., 2008).

6. Potential Biological Activity

- The synthesis of derivatives like indeno[1,2-b] thieno[3,2-e]pyridine with potential biological activity has been explored, suggesting a route for creating new biologically active compounds (Elossaily, 2007).

7. Synthesis of Novel Heterocycles

- Novel synthetic pathways have been developed for the creation of various thieno-fused heterocycles, underscoring the compound’s importance in organic synthesis and drug discovery (Acharya, Gautam, & Ila, 2017).

8. Fluorescence Properties

- The effect of substituents on the absorption and fluorescence properties of thieno[3,2-c]pyridine derivatives has been studied, which is valuable in developing materials for optoelectronic applications (Chavan, Toche, & Chavan, 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h5,8H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDXPPYKOIISLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CCC3=C(C2)C=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)

![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)